molecular formula C18H25N3O3 B2864727 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 894005-33-5

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2864727
CAS No.: 894005-33-5
M. Wt: 331.416
InChI Key: LLHDEFCASKVQFT-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
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Scientific Research Applications

Complexation and Unfolding of Heterocyclic Ureas

Research demonstrates that heterocyclic ureas, including compounds similar in structure to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, undergo complexation-induced unfolding. These compounds equilibrate with multiply hydrogen-bonded complexes, highlighting their potential as building blocks for self-assembly processes. Detailed studies reveal that these ureas exhibit folded structures in solution that can unfold and dimerize at high concentrations or in the presence of hydrogen-bonding complements, forming robust, multiply hydrogen-bonded complexes (Corbin et al., 2001).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands closely related to the compound has been investigated, showing that these compounds can form adducts with inorganic oxo-acids. This research suggests potential applications in the selective binding of anions, which is crucial for various chemical and environmental processes. The structural studies of these complexes reveal diverse hydrogen bond motifs, contributing to our understanding of anion-urea interactions (Wu et al., 2007).

Site of Lithiation in Pyridine Derivatives

The lithiation of N-(pyridin-3-ylmethyl) derivatives, analogous to the structural framework of the mentioned urea compound, has been studied for its regioselectivity. These findings have implications for synthetic chemistry, offering pathways to various substituted derivatives through controlled lithiation. This research provides a foundation for designing synthetic strategies for related compounds, potentially expanding the utility of such heterocyclic ureas in medicinal chemistry and materials science (Smith et al., 2013).

Anticancer Activity of Aryl Urea Derivatives

Aryl urea derivatives, sharing a core structural motif with the compound of interest, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies reveal the potential of such compounds as anticancer agents, with specific derivatives showing significant inhibitory activity, highlighting the therapeutic applications of urea derivatives in cancer treatment (Feng et al., 2020).

Hydrogen-Bonded Complexes in Ruthenium and Osmium Complexes

Research into ruthenium and osmium complexes containing urea ligands similar to the compound in discussion demonstrates that these complexes can form dimeric structures via hydrogen bonding. These findings have implications for the development of new materials and catalytic systems, showcasing the importance of urea derivatives in the design of complex molecular architectures (Pichlmaier et al., 2009).

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHDEFCASKVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.